5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines a furan ring, a fluorophenyl group, a morpholine ring, and a thiazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the fluorophenyl group. The morpholine ring is then synthesized and attached to the intermediate compound. Finally, the thiazolone moiety is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares the furan ring structure but lacks the fluorophenyl, morpholine, and thiazolone moieties.
2-Fluorodeschloroketamine: This compound contains a fluorine atom but has a different core structure compared to 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15FN2O3S |
---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H15FN2O3S/c19-13-3-1-12(2-4-13)15-6-5-14(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+ |
InChI Key |
TWSHEHPASLJVLH-LFIBNONCSA-N |
SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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